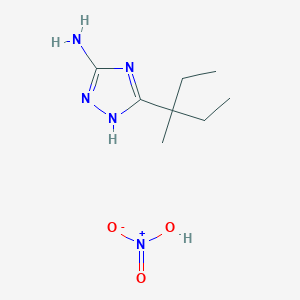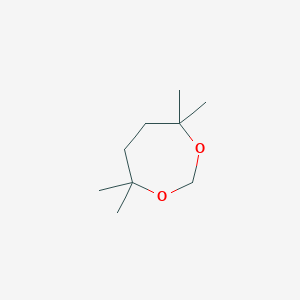
4,4,7,7-Tetramethyl-1,3-dioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,7,7-Tetramethyl-1,3-dioxepane is a chemical compound known for its unique structural properties It belongs to the class of dioxepanes, which are seven-membered cyclic ethers The compound is characterized by the presence of four methyl groups attached to the carbon atoms at positions 4 and 7, giving it a highly symmetrical structure
準備方法
The synthesis of 4,4,7,7-tetramethyl-1,3-dioxepane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability .
化学反応の分析
4,4,7,7-Tetramethyl-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups in the compound can undergo substitution reactions with suitable reagents, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学的研究の応用
4,4,7,7-Tetramethyl-1,3-dioxepane has several scientific research applications:
Chemistry: It is used as a model compound to study conformational properties and reaction mechanisms.
Biology: The compound’s derivatives are explored for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4,7,7-tetramethyl-1,3-dioxepane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the behavior of other molecules in its vicinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
4,4,7,7-Tetramethyl-1,3-dioxepane can be compared with other similar compounds, such as:
2,2,4,4,7,7-Hexamethyl-2-sila-1,3-dioxepane: This compound has similar structural features but includes a silicon atom, which imparts different chemical properties.
2-Oxa-4,4,7,7-tetramethyl-1,3,2-dioxathiepane: This compound contains a sulfur atom, leading to distinct reactivity and applications. The uniqueness of this compound lies in its symmetrical structure and the presence of four methyl groups, which influence its conformational properties and reactivity.
特性
CAS番号 |
77661-71-3 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
4,4,7,7-tetramethyl-1,3-dioxepane |
InChI |
InChI=1S/C9H18O2/c1-8(2)5-6-9(3,4)11-7-10-8/h5-7H2,1-4H3 |
InChIキー |
YXFAFPDQHWFQSL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(OCO1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


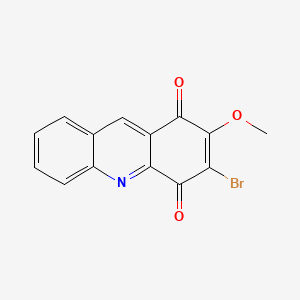
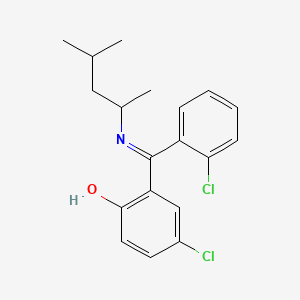
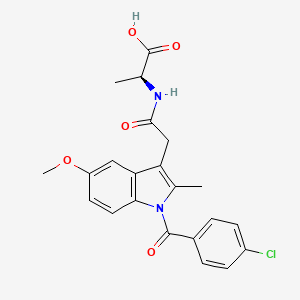

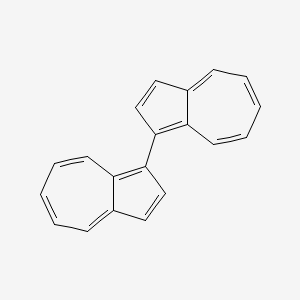
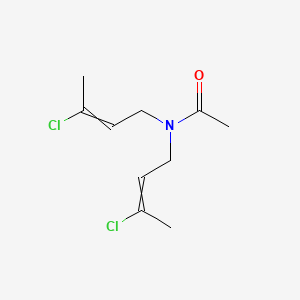
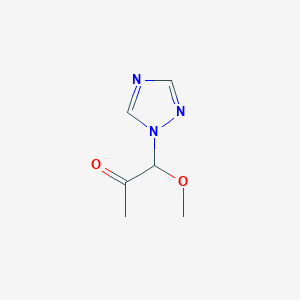
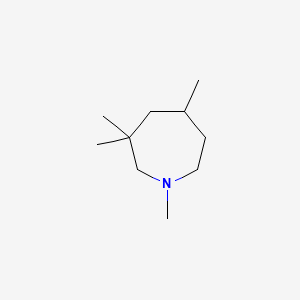
![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
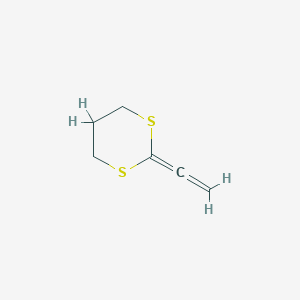
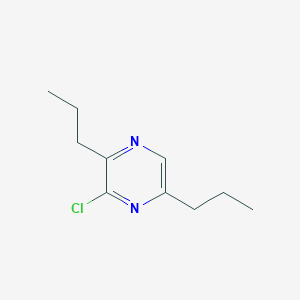
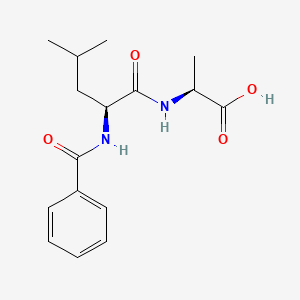
![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
